molecular formula C2H4BrFO B1499464 2-Fluoro-2-bromo-ethanol CAS No. 459424-41-0

2-Fluoro-2-bromo-ethanol

Cat. No.: B1499464
CAS No.: 459424-41-0
M. Wt: 142.95 g/mol
InChI Key: REPWURJRNXIURN-UHFFFAOYSA-N
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Description

2-Fluoro-2-bromo-ethanol is a useful research compound. Its molecular formula is C2H4BrFO and its molecular weight is 142.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-fluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPWURJRNXIURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659456
Record name 2-Bromo-2-fluoroethan-1-ol
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Molecular Weight

142.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459424-41-0
Record name 2-Bromo-2-fluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659456
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Record name 2-bromo-2-fluoroethan-1-ol
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Historical Context of Vicinal Halogenated Ethanols in Organic Synthesis Research

The study of vicinal halogenated ethanols, also known as halohydrins, is deeply rooted in the history of organic chemistry. The systematic synthesis of halogenated hydrocarbons began to develop in the 19th century, alongside a growing understanding of the structure of organic compounds. numberanalytics.com Early methods focused on the conversion of alcohols into alkyl halides, establishing a foundational reaction class that remains relevant today. libretexts.orgchemguide.co.uk

The preparation of simple halohydrins, such as 2-chloroethanol (B45725) and 2-bromoethanol (B42945), became common practice. These compounds were typically synthesized by reacting an alkene with a halogen in the presence of water. wikipedia.org For instance, the synthesis of bromoethane (B45996) from ethanol (B145695) using potassium bromide and sulfuric acid is a classic laboratory preparation. libretexts.orgchemguide.co.uk These early synthetic efforts provided chemists with a new class of bifunctional molecules, possessing both a reactive carbon-halogen bond and a hydroxyl group. This duality allowed for subsequent transformations, such as the formation of epoxides through intramolecular Williamson ether synthesis, a reaction that demonstrates the utility of having these two functional groups in a vicinal arrangement. wikipedia.org These foundational compounds served as crucial intermediates and spurred further research into the synthesis and reactivity of more complex halogenated derivatives. mtu.edu

Academic Significance of Dihaloginated Ethanol Derivatives for Fundamental Investigation

Direct Halogenation Approaches for this compound Synthesis

Direct halogenation methods aim to introduce both fluorine and bromine atoms in a single or sequential process starting from a common precursor like ethanol or its derivatives.

Controlled Halogenation of Ethanol Precursors

The direct halogenation of ethanol to produce this compound is a challenging endeavor due to the high reactivity of the reagents and the potential for multiple side reactions. However, controlled halogenation of ethanol precursors can be achieved under specific conditions. One such method involves the reaction of ethylene oxide with hydrogen bromide and hydrogen fluoride (B91410). This process relies on the nucleophilic ring-opening of the epoxide, where careful stoichiometric control of the halogen acids and low temperatures (typically 0–5°C) are crucial to favor the desired product and minimize over-halogenation or elimination reactions.

Halogen Exchange Reactions for this compound Formation

Halogen exchange, or Finkelstein-type reactions, provide a versatile route to synthesize this compound by replacing an existing halogen atom with another.

Fluorination of Brominated Ethanol Derivatives (e.g., from 2-bromoethanol)

A common strategy involves the fluorination of a brominated precursor such as 2-bromoethanol. smolecule.com This nucleophilic substitution reaction typically employs a fluoride salt, like potassium fluoride, to displace the bromine atom. wikipedia.org The success of this reaction often depends on the choice of solvent and the reactivity of the fluorinating agent. For example, the use of dimethylamino sulfur trifluoride (DAST) has been reported for the fluorination of 1-bromoethanol, a structural isomer, to produce 1-bromo-2-fluoroethane (B107303) with high yield. chemicalbook.comsigmaaldrich.com Similar principles can be applied to the synthesis of this compound from a suitable dibrominated or bromo-hydroxy precursor.

Bromination of Fluorinated Ethanol Derivatives (e.g., from 2-fluoroethanol)

An alternative and frequently employed method is the bromination of 2-fluoroethanol. This approach is often considered more straightforward for laboratory-scale synthesis. The reaction is typically carried out using hydrobromic acid under carefully controlled low-temperature conditions (e.g., 0–5°C) to prevent unwanted side reactions like elimination. The slow addition of the brominating agent is critical to control the reaction rate and improve the yield of this compound. Research has shown that this method can achieve yields of approximately 70% under optimized conditions.

PrecursorReagentProductYieldReference
2-FluoroethanolHydrobromic AcidThis compound~70%
1-BromoethanolDAST1-Bromo-2-fluoroethane88% chemicalbook.com

Stereoselective Synthesis of Enantiomeric this compound

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is a key factor, such as in the development of pharmaceuticals. Vicinal halohydrins, the class of compounds to which this compound belongs, are valuable chiral building blocks. acs.org

Advanced methods for the enantioselective synthesis of halohydrins often involve the asymmetric reduction of α-halo ketones. rsc.orgnih.gov Techniques like dynamic kinetic resolution (DKR) coupled with transfer hydrogenation have proven effective. acs.orgnih.gov For instance, the use of Noyori-type catalysts can achieve high enantiomeric and diastereomeric excess in the synthesis of various vicinal halohydrins. acs.org

Another promising approach is the use of biocatalysis. Stereocomplementary reductases have been identified that can asymmetrically reduce α-halo ketones to produce optically pure (R)- or (S)-halohydrins. nih.govrsc.org Structure-guided engineering of these enzymes can further enhance their substrate scope and stereoselectivity. nih.gov While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the principles established for other vicinal halohydrins are directly applicable. For example, the reduction of a precursor like 2-bromo-2-fluoroacetaldehyde or a related α-halo ketone using these chiral catalysts or enzymes would be a viable strategy.

MethodCatalyst/EnzymeKey FeatureReference
Asymmetric Hydrogenation (DKR)Ir/f-phamidolHigh yields and excellent enantioselectivities for cis-vicinal halohydrins. rsc.org rsc.org
Transfer Hydrogenation (DKR)Noyori/Ikariya (R,R)- or (S,S)-I catalystsGood yields and excellent stereoselectivities for various halohydrins. acs.orgnih.gov acs.orgnih.gov
BioreductionAnthrol reductase CbAR-H162FEnantiopure (R)-β-halohydrins from α-haloacetophenones. nih.gov nih.gov
BioreductionStereocomplementary carbonyl reductases (DhCR and CgCR)Asymmetric reduction to optically pure α-halohydrins. rsc.org rsc.org

Chiral Auxiliaries and Catalytic Asymmetric Approaches

The asymmetric synthesis of chiral fluorinated compounds is a critical area of research, as the introduction of fluorine can significantly alter a molecule's properties. epo.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, directing the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. rsc.org Widely used examples include Evans oxazolidinones and Oppolzer sultams. rsc.org In the context of synthesizing molecules structurally related to this compound, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective fluorination or bromination step.

Catalytic asymmetric synthesis offers a more elegant and atom-economical alternative to the stoichiometric use of chiral auxiliaries. rsc.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. google.com Several catalytic strategies are relevant to the synthesis of chiral haloalcohols.

Catalytic Asymmetric Aldol Reactions: The synthesis of optically active β-hydroxy-α-bromo-α-fluoro-carboxylates has been achieved through the reaction of 2-bromo-2-fluoroketenesilylacetals with aldehydes in the presence of a catalytic amount of a chiral Lewis acid. epo.org This demonstrates a pathway to creating the carbon backbone with the correct stereochemistry at the hydroxyl- and halogen-bearing carbons, which could then be converted to the target ethanol.

Asymmetric Hydrogenation/Reduction: The enantioselective reduction of a ketone precursor is a powerful method for producing chiral alcohols. For instance, the reduction of 2-bromo-4-fluoro acetophenone (B1666503) to (S)-1-(2'-bromo-4'-fluorophenyl)ethanol has been accomplished using various microorganisms like Candida and Rhodotorula, achieving high yields and excellent enantiomeric excess. mdpi.com Similarly, iridium complexes with chiral N,P-ligands have proven effective in the asymmetric hydrogenation of fluoromethylated olefins, yielding enantioenriched products. semanticscholar.org A prochiral ketone, such as 2-bromo-2-fluoroacetyl precursor, could theoretically be reduced to this compound enantioselectively using a suitable chiral catalyst.

Chiral Phase-Transfer Catalysis: Asymmetric cyclization reactions using chiral phase-transfer catalysts have been developed to produce optically active compounds. google.com This methodology could be adapted for reactions involving precursors to this compound.

The table below summarizes various catalytic systems applicable to the asymmetric synthesis of chiral alcohols and related fluorinated compounds.

Catalytic Approach Catalyst/Reagent Type Precursor Type Key Finding/Application Reference
Asymmetric Aldol ReactionChiral Lewis Acid2-bromo-2-fluoroketenesilylacetals, AldehydesCatalytically synthesizes optically-active β-hydroxy-α-bromo-α-fluorocarboxylates in high asymmetric yields. epo.org
Microbial ReductionPichia delftensis, Rhodotorula piliminaeKetoesters, Chlorinated KetonesEnantioselective reduction of ketones to (S)-alcohols with >98% enantiomeric excess. mdpi.com
Asymmetric HydrogenationIridium-Thiazole N,P-Ligand ComplexFluoromethylated OlefinsHighly enantioselective hydrogenation (up to 96% ee) to create fluoromethylated stereocenters. semanticscholar.org
Asymmetric FluorinationEuropium(III) / Chiral Pybox Ligandβ-Keto EstersEnantioselective synthesis of quaternary α-fluoro derivatives under mild conditions. mdpi.com

Enantioselective Bromofluorination Reactions

Enantioselective bromofluorination involves the direct addition of bromine and fluorine across a double bond to create two new stereocenters simultaneously. Achieving high levels of stereocontrol in such reactions is challenging but represents a highly efficient route to vicinal bromo-fluoro compounds. The synthesis of this compound could be envisaged from the enantioselective bromofluorination of vinyl alcohol or a protected equivalent.

Research into halofluorination has established effective reagent combinations for the non-asymmetric version of the reaction. For instance, the bromofluorination of alkenes can be carried out using N-bromosuccinimide (NBS) in the presence of a fluoride source like triethylamine (B128534) trishydrofluoride (Et3N·3HF). nih.govscispace.com

While direct enantioselective bromofluorination of alkenes is a developing field, significant progress in the analogous enantioselective bromochlorination provides a blueprint for potential methodologies. Researchers have demonstrated that chiral Lewis base catalysts, such as the alkaloid-derived (DHQD)₂PHAL, can promote highly regio-, diastereo-, and enantioselective bromochlorination of unsaturated systems like chalcones. acs.org This reaction proceeds with just 1-3 mol% of the catalyst and can achieve high enantiomeric ratios (e.g., 92:8 er). acs.org The proposed mechanism involves the activation of a chlorine source (like thionyl chloride) by the chiral Lewis base, followed by reaction with a bromiranium complex formed from the alkene and a bromine source (NBS). acs.org

Adapting this strategy to enantioselective bromofluorination would require a suitable electrophilic fluorine source that can be activated by a chiral catalyst to intercept a bromonium ion intermediate stereoselectively.

The table below outlines reagents commonly used in bromofluorination and a related enantioselective dihalogenation reaction.

Reaction Type Halogenating Agents Substrate Example Key Feature Reference
BromofluorinationN-Bromosuccinimide (NBS), Et₃N·3HFStyrenyl OlefinProvides a route to vinyl fluorides through subsequent HBr elimination. nih.gov
BromofluorinationN/AAlkenesGeneral method for producing 1-bromo-2-fluoro alkanes. scispace.com
Enantioselective BromochlorinationNBS, Thionyl Chloride, (DHQD)₂PHAL (catalyst)ChalconeHighly regio-, diastereo-, and enantioselective reaction enabled by a chiral Lewis base catalyst. acs.org

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net These principles are increasingly being applied to the synthesis of organic compounds to enhance safety, reduce environmental impact, and improve efficiency. For a compound like this compound, this involves analyzing reaction efficiency and developing more environmentally friendly reaction protocols.

Atom Economy and Reaction Efficiency Analysis

A key metric in green chemistry is Atom Economy (AE) , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. whiterose.ac.uk It assumes 100% yield and is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. whiterose.ac.uk Reactions with high atom economy, such as addition reactions, are inherently less wasteful.

Other metrics provide a more holistic view of a process's "greenness":

Reaction Mass Efficiency (RME): This metric relates the mass of the final isolated product to the total mass of all reactants used. It provides a more practical measure of efficiency than atom economy by accounting for the actual reaction yield. whiterose.ac.uk

E-Factor (Environmental Factor): This metric calculates the total mass of waste produced for every kilogram of product. A lower E-factor signifies less waste generation and a greener process. rsc.org

The table below illustrates a hypothetical comparison of these metrics for a synthesis, highlighting how different synthetic routes can have vastly different environmental impacts.

Metric Formula Ideal Value Significance Reference
Atom Economy (AE)(MW of Product / Σ MW of Reactants) x 100%100%Measures the theoretical efficiency of incorporating reactant atoms into the final product. whiterose.ac.uk
Reaction Mass Efficiency (RME)(Mass of Isolated Product / Σ Mass of Reactants) x 100%100%Provides a practical measure of a reaction's efficiency, including yield. whiterose.ac.uk
E-FactorTotal Mass of Waste (kg) / Mass of Product (kg)0Quantifies the amount of waste generated per unit of product. rsc.org
Process Mass Intensity (PMI)Total Mass Input / Mass of Product1Evaluates the total mass efficiency of the entire process, including solvents and workup materials. whiterose.ac.uk

Development of Environmentally Benign Reaction Conditions

A major focus of green chemistry research is the replacement of hazardous reagents and solvents with safer, more sustainable alternatives. researchgate.net For the synthesis of this compound and its precursors, several green approaches can be considered.

Benign Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents like dichloromethane (B109758) or benzene. researchgate.netimist.ma Greener alternatives include water, ethanol, polyethylene (B3416737) glycol (PEG), ionic liquids, and supercritical fluids. rsc.orgresearchgate.net Reactions carried out in an aqueous medium can eliminate the need for hazardous organic solvents and simplify product isolation. imist.ma

Alternative Energy Sources: Concentrated solar radiation (CSR) and microwave irradiation are being explored as alternatives to conventional heating. rsc.orgresearchgate.net A recent study demonstrated the synthesis of quinazolinone derivatives using CSR and lemon juice as a natural, biodegradable catalyst, achieving a 97% yield in just 10 minutes. rsc.org Such methods reduce reliance on fossil fuels and can dramatically shorten reaction times.

Safer Reagents and Catalysts: The replacement of hazardous reagents is crucial. For instance, in bromination reactions, corrosive liquid bromine can be avoided by using aqueous solutions of hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂), where water is the only byproduct. researchgate.net The development of biodegradable catalysts, such as the citric acid in lemon juice, provides a non-toxic and renewable option. rsc.org

The following table compares conventional and potential green approaches for synthetic steps relevant to producing halogenated alcohols.

Synthetic Step Conventional Method Green Alternative Green Advantage Reference
Solvent Use Dichloromethane, BenzeneWater, Ethanol, Ionic LiquidsReduced toxicity and environmental impact; simplified workup. researchgate.netresearchgate.netimist.ma
Bromination Liquid Bromine (Br₂) in CH₂Cl₂Aqueous HBr / H₂O₂ in EthanolAvoids corrosive and hazardous liquid bromine; water is the only byproduct. researchgate.net
Catalysis Toxic Metal Catalysts, PyridineBiodegradable Catalysts (e.g., lemon juice), Biocatalysts (enzymes)Reduced toxicity, renewable sources, mild reaction conditions. mdpi.comrsc.org
Energy Source Conventional Heating (Oil Bath)Concentrated Solar Radiation (CSR), Microwave IrradiationReduced energy consumption, faster reaction times. rsc.orgresearchgate.net

Mechanistic Investigations of 2 Fluoro 2 Bromo Ethanol Reactivity

Elimination Reactions Involving 2-Fluoro-2-bromo-ethanol

In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form an alkene. These reactions compete with nucleophilic substitution. lumenlearning.com

E1 Mechanism: The E1 (elimination, unimolecular) reaction proceeds through the same carbocation intermediate as the S_N1 reaction. masterorganicchemistry.comlibretexts.org After the leaving group departs, a weak base removes a proton from an adjacent carbon to form a double bond. libretexts.org E1 reactions are favored by the same conditions as S_N1 reactions: a good leaving group, a stable carbocation, a weak base, and a polar protic solvent. lumenlearning.comslideshare.net For this compound, the E1 pathway would compete with the S_N1 pathway under solvolysis conditions, particularly at higher temperatures. slideshare.net

E2 Mechanism: The E2 (elimination, bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. masterorganicchemistry.comyoutube.com The E2 mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. youtube.comiitk.ac.in It is favored by strong, bulky bases and is a second-order reaction. masterorganicchemistry.comchemistrysteps.com The reaction of this compound with a strong base like potassium tert-butoxide would likely proceed via an E2 mechanism. msu.edu

The regiochemical outcome of elimination reactions is generally governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. masterorganicchemistry.com However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product.

Table 3: Comparison of E1 and E2 Mechanisms for this compound
FeatureE1 MechanismE2 Mechanism
Rate LawFirst-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Base] youtube.com
Base StrengthWeak base (e.g., H₂O, EtOH) lumenlearning.comStrong base (e.g., OH⁻, OR⁻) iitk.ac.in
SolventPolar protic (e.g., ethanol (B145695)/water) slideshare.netPolar aprotic favored chemistrysteps.com
IntermediateCarbocation masterorganicchemistry.comNone (concerted transition state) iitk.ac.in
StereochemistryNo specific requirementRequires anti-periplanar arrangement of H and leaving group iitk.ac.in

Formation of Fluoroalkenes and Positional Isomers

The reaction of this compound under elimination conditions, typically in the presence of a strong base, is expected to yield fluoroalkenes. Elimination reactions involve the removal of a hydrogen atom and a leaving group from adjacent carbon atoms to form a double bond. In the case of this compound, the bromine atom serves as the primary leaving group due to the C-Br bond being significantly weaker than the C-F bond.

The mechanism proceeds via the removal of a β-hydrogen (a hydrogen atom on the carbon adjacent to the carbon bearing the halogens) by a base. This leads to the formation of a carbon-carbon double bond and the expulsion of the bromide ion. The primary product of this elimination would be 2-fluoroethenol .

However, the stability of the resulting vinyl alcohol (enol) is a critical factor. Enols typically undergo tautomerization to form a more stable carbonyl compound. In this case, 2-fluoroethenol would likely rearrange to form fluoroacetaldehyde .

The formation of positional isomers in this specific molecule is not possible as there is only one β-carbon with hydrogen atoms available for abstraction. However, in analogous, more complex structures like (S)-2-bromo-2-fluorobutane, reactions with a strong base like methoxide (B1231860) can lead to the formation of multiple fluoroalkene isomers. askfilo.compearson.com This occurs because there are different β-hydrogens that can be removed, leading to different positions of the double bond (regioisomers) as well as different geometric arrangements (E/Z isomers). pearson.com

Competition between Substitution and Elimination Pathways

Like many alkyl halides, this compound can undergo both nucleophilic substitution and elimination reactions, and the predominant pathway is determined by several competing factors. chemguide.co.uk The molecule possesses a primary hydroxyl group and a carbon atom substituted with both fluorine and a good leaving group (bromine). masterorganicchemistry.com This structure allows for a nuanced competition between SN1, SN2, E1, and E2 mechanisms. masterorganicchemistry.com

The key factors influencing the reaction pathway include the nature of the nucleophile/base, the solvent, and the temperature. chemguide.co.uk

Nucleophile/Base Strength: Strong, sterically hindered bases favor the E2 elimination pathway. Conversely, strong, non-bulky nucleophiles tend to favor the SN2 substitution mechanism. msu.edu Weak nucleophiles or bases in polar protic solvents would favor SN1 and E1 pathways, which proceed through a carbocation intermediate. pearson.compearson.com

Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are known to accelerate SN2 reactions. scribd.com Polar protic solvents (e.g., water, ethanol) can facilitate SN1/E1 reactions by stabilizing the carbocation intermediate and can also encourage substitution. chemguide.co.uk Using pure ethanol as a solvent tends to favor elimination. chemguide.co.uk

Temperature: Higher temperatures generally provide the necessary activation energy for elimination reactions, causing them to be favored over substitution. chemguide.co.uk

The interplay of these factors determines the product distribution, as summarized in the table below.

ConditionFavored PathwayPrimary Product(s)Rationale
Strong, Bulky Base (e.g., Potassium tert-butoxide)E2 Elimination2-Fluoroethenol (rearranges to Fluoroacetaldehyde)Steric hindrance prevents nucleophilic attack, favoring proton abstraction.
Strong, Non-Bulky Nucleophile (e.g., Sodium cyanide) in Polar Aprotic SolventSN2 Substitution3-Fluoro-3-bromo-propanenitrileA strong nucleophile and appropriate solvent favor a direct backside attack, displacing the bromide.
Weak Nucleophile/Solvent (e.g., Methanol) with HeatSN1/E1 Elimination & SubstitutionMixture of 1-fluoro-1-bromo-2-methoxyethane and FluoroalkeneProceeds through a carbocation intermediate, leading to a mixture of products.
Concentrated NaOH in Ethanol with HeatE2 Elimination2-Fluoroethenol (rearranges to Fluoroacetaldehyde)These conditions strongly favor the elimination pathway over substitution. chemguide.co.uk

Intramolecular Rearrangements and Cyclization Processes

One of the most significant reaction pathways for vicinal halohydrins like this compound is intramolecular cyclization to form an epoxide. This process is analogous to the well-documented formation of ethylene (B1197577) oxide from 2-chloroethanol (B45725) in the presence of a base. acs.orgstackexchange.comacs.org

The mechanism involves two principal steps:

Deprotonation: A base abstracts the acidic proton from the hydroxyl group, forming an alkoxide ion.

Intramolecular SN2 Attack: The newly formed alkoxide acts as an internal nucleophile, attacking the adjacent electrophilic carbon atom. This attack displaces the halide leaving group, resulting in the formation of a three-membered cyclic ether, an epoxide.

In this compound, the bromide ion is a significantly better leaving group than the fluoride (B91410) ion. Therefore, the intramolecular nucleophilic attack will exclusively displace the bromide. This selective reaction would lead to the formation of fluorooxirane . The reaction is a classic example of an intramolecular Williamson ether synthesis.

Role of Halogen Substituents in Modulating Reaction Pathways and Electronic Effects

The presence of two different halogens, fluorine and bromine, on the same carbon atom profoundly influences the reactivity and electronic landscape of this compound. smolecule.com Their distinct properties modulate reaction pathways through inductive effects and differences in leaving group ability.

Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Bromine also has an inductive effect, though it is less pronounced. smolecule.com The cumulative effect of both halogens makes the C-2 carbon atom highly electron-deficient and thus very susceptible to nucleophilic attack. This heightened electrophilicity is a key factor in substitution reactions. Furthermore, the inductive pull of the halogens increases the acidity of the proton on the hydroxyl group, facilitating its deprotonation to form the reactive alkoxide needed for cyclization.

Leaving Group Ability: The efficiency of a leaving group is inversely related to its basicity. Among the halides, iodide is the best leaving group, followed by bromide, chloride, and then fluoride, which is a very poor leaving group due to the strength of the C-F bond. masterorganicchemistry.com This hierarchy is the single most important factor in determining the outcome of substitution and elimination reactions involving this compound. The C-Br bond will preferentially break over the C-F bond in nearly all SN1, SN2, E1, and E2 reactions. This ensures that the fluorine atom is retained in the final product, whether it be through substitution, elimination, or cyclization.

The following table compares the relevant properties of fluorine and bromine that dictate their influence on the molecule's reactivity.

PropertyFluorine (F)Bromine (Br)Impact on Reactivity
Pauling Electronegativity3.982.96Strong -I effect from F enhances carbon electrophilicity and O-H acidity. smolecule.com
Carbon-Halogen Bond Energy (kJ/mol)~485 (C-F)~285 (C-Br)The much weaker C-Br bond makes bromide the preferential leaving group.
Leaving Group AbilityPoorGoodDictates that the C-Br bond is broken in substitution and elimination reactions. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 2 Bromo Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-Fluoro-2-bromo-ethanol, the analysis of ¹H, ¹³C, and ¹⁹F spectra, including their couplings, provides a definitive assignment of the molecular structure and offers insights into its conformational preferences.

¹H, ¹³C, and ¹⁹F NMR for Precise Structural Assignments

The NMR spectra of this compound are characterized by distinct signals and coupling patterns that arise from the interactions between its different nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two main groups of signals. The methylene protons (-CH₂) adjacent to the hydroxyl group would appear as a multiplet due to coupling with the proton on the adjacent carbon and the fluorine atom. The single proton on the carbon bearing the fluorine and bromine atoms (-CHBrF) would also be a multiplet, split by the adjacent methylene protons and the fluorine atom. The presence of fluorine introduces complex splitting patterns. chegg.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum will display two signals corresponding to the two carbon atoms in the molecule. chemicalbook.com The chemical shift of the carbon bonded to the electronegative oxygen atom (C-1) will be distinct from the carbon bonded to both bromine and fluorine (C-2). docbrown.info Furthermore, the signal for C-2 will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. Quaternary carbons, those with no attached hydrogens, tend to show weaker signals. youtube.com

¹⁹F NMR Spectroscopy : As a nucleus with a spin of 1/2 and 100% natural abundance, ¹⁹F is highly sensitive in NMR experiments. wikipedia.org It provides a wide range of chemical shifts, which are sensitive to the electronic environment. azom.com In this compound, the fluorine atom would give rise to a single multiplet, split by the vicinal protons on both C-1 and C-2. This technique is particularly useful for confirming the presence and electronic environment of fluorine in the molecule. huji.ac.il

Table 1: Predicted NMR Data for this compound


NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling To
¹H-CH₂OH~3.9Doublet of Doublets of Doublets (ddd)-CHBrF, -OH
¹H-CHBrF~5.8Doublet of Triplets (dt)-CH₂OH, ¹⁹F
¹³C-CH₂OH~65Triplet (due to ¹H)-CHBrF
¹³C-CHBrF~85Doublet of Triplets (dt)¹⁹F, -CH₂OH
¹⁹F-CHBrF-180 to -220Doublet of Triplets (dt)-CHBrF, -CH₂OH

Elucidation of Through-Space Spin-Spin Couplings for Conformational Insights

While traditional NMR spectroscopy primarily measures spin-spin coupling through covalent bonds, "through-space" coupling can occur between nuclei that are in close spatial proximity but not directly bonded. This phenomenon is particularly significant for fluorine atoms. nih.gov

In this compound, through-space coupling could potentially be observed between the fluorine atom and the hydroxyl proton. The magnitude of this coupling would be highly dependent on the molecule's conformation, specifically the distance between the F and H nuclei. Observing such a coupling would provide strong evidence for the predominance of a specific rotational isomer, likely the gauche conformer, where these atoms are brought into close proximity. This type of analysis provides crucial insights into the three-dimensional structure and preferred orientation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the conformational isomers of molecules by probing their vibrational modes. For this compound, these methods are instrumental in identifying the different rotational isomers and analyzing the intramolecular forces that stabilize them.

Identification and Characterization of Rotational Isomers (Gauche and Anti-Conformers)

Due to rotation around the carbon-carbon single bond, this compound can exist as different rotational isomers, primarily the gauche and anti (or trans) conformers.

Gauche Conformer : In this arrangement, the fluorine and hydroxyl groups are in closer proximity. This conformation is often stabilized by an intramolecular hydrogen bond.

Anti Conformer : Here, the fluorine and hydroxyl groups are positioned on opposite sides of the C-C bond axis.

Studies on analogous 2-haloethanols, such as 2-fluoroethanol (B46154) and 2-bromoethanol (B42945), have shown that the vibrational frequencies of the O-H stretch and the C-X (halogen) stretch are particularly sensitive to the conformation. cdnsciencepub.comaip.org For 2-fluoroethanol, the gauche form is found to be significantly more stable, existing almost exclusively in this configuration due to intramolecular hydrogen bonding. cdnsciencepub.com It is expected that this compound would exhibit similar behavior, with distinct peaks in the IR and Raman spectra corresponding to the vibrational modes of the gauche and anti forms.

Analysis of Intramolecular Hydrogen Bonding and its Energetics

The stability of the gauche conformer in 2-haloethanols is largely attributed to the formation of an intramolecular hydrogen bond between the hydroxyl proton (donor) and the halogen atom (acceptor). aip.org This interaction can be characterized by a noticeable shift in the O-H stretching frequency in the infrared spectrum.

In a non-hydrogen-bonded (or intermolecularly bonded) state, the O-H stretch typically appears as a broad band around 3300-3400 cm⁻¹. However, in the presence of a strong intramolecular hydrogen bond, a sharper, lower-frequency band is often observed, typically in the range of 3600 cm⁻¹. The energy of this hydrogen bond can be estimated from the magnitude of this frequency shift. For 2-fluoroethanol, the energy of this intramolecular bond has been estimated to be around 3-4 kcal/mole. cdnsciencepub.com A similar energetic stabilization is anticipated for the gauche conformer of this compound.

Table 2: Characteristic Vibrational Frequencies for Conformational Analysis of 2-Haloethanols


Vibrational ModeConformerExpected Frequency Range (cm⁻¹)Significance
O-H StretchGauche (Intramolecular H-bond)~3600 (sharp)Indicates presence of a stabilized gauche conformer.
Anti / Intermolecular H-bond3300-3400 (broad)Indicates free hydroxyl or intermolecular association.
C-Br StretchGauche~670Conformation-specific "fingerprint" region.
Anti~740
C-F StretchGauche~1040
Anti~1080

Mass Spectrometry for Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, forming a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation into smaller, charged ions. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. wikipedia.org

For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage : This is a common fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org This would result in the formation of a resonance-stabilized cation.

Loss of Halogen : The C-Br and C-F bonds can cleave, leading to the loss of a bromine or fluorine radical. The loss of the larger, more labile bromine atom is generally more favorable.

Dehydration : Alcohols can lose a molecule of water (H₂O), resulting in a fragment with a mass 18 units less than the molecular ion. youtube.com

Isotopic Pattern of Bromine : A key feature in the mass spectrum of any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in any bromine-containing fragment appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom. youtube.com

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound


m/z (mass/charge)Proposed Fragment IonFragmentation Pathway
142/144[CH₂BrFCH₂OH]⁺•Molecular Ion (M⁺•)
124/126[CH₂BrFCH₂]⁺Loss of H₂O (Dehydration)
63[CH₂FCH₂OH]⁺Loss of Br•
31[CH₂OH]⁺Alpha-Cleavage

Note: The m/z values 142/144 and 124/126 reflect the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy is a powerful analytical tool for the investigation of chiral molecules, such as this compound. This technique relies on the differential interaction of chiral substances with left and right circularly polarized light. The resulting signals are exquisitely sensitive to the three-dimensional arrangement of atoms, making it an ideal method for determining the enantiomeric excess (ee) of a sample. The primary methods employed in chiroptical spectroscopy for this purpose are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This differential absorption, denoted as ΔA (A_left - A_right), is non-zero for chiral compounds and is directly proportional to the concentration of the enantiomer and its molar circular dichroism (Δε). For a mixture of enantiomers, the magnitude of the CD signal is linearly related to the enantiomeric excess. A racemic mixture (50:50 of each enantiomer) will have a CD signal of zero, while an enantiomerically pure sample will exhibit the maximum CD signal.

The relationship between the observed CD signal and enantiomeric excess can be expressed as:

ee (%) = ([CD_observed] / [CD_max]) * 100

Where:

ee (%) is the enantiomeric excess.

[CD_observed] is the circular dichroism signal of the sample.

[CD_max] is the circular dichroism signal of the pure enantiomer.

To determine the enantiomeric excess of a sample of this compound, a calibration curve would first be established by measuring the CD signals of samples with known enantiomeric compositions. The CD spectrum of an unknown sample can then be measured, and by comparing its signal intensity at a specific wavelength to the calibration curve, its enantiomeric excess can be accurately determined.

Vibrational Circular Dichroism (VCD) is another chiroptical technique that extends these principles into the infrared region, probing the vibrational transitions of a molecule. wikipedia.org VCD is particularly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration and conformational analysis of chiral molecules like this compound. wikipedia.orgbruker.com

Hypothetical Data for Enantiomeric Excess Determination of this compound using Circular Dichroism

SampleEnantiomeric Excess (ee %) of (R)-2-Fluoro-2-bromo-ethanolObserved CD Signal (mdeg at λ_max)
1100%+10.0
275%+7.5
350%+5.0
425%+2.5
50% (Racemic)0.0
6-25% (25% ee of (S)-enantiomer)-2.5
7-50% (50% ee of (S)-enantiomer)-5.0
8-75% (75% ee of (S)-enantiomer)-7.5
9-100% (100% ee of (S)-enantiomer)-10.0

This interactive table demonstrates the linear relationship between the enantiomeric excess and the observed CD signal. By plotting this data, a linear calibration curve can be generated, which is a fundamental tool for the quantitative analysis of chiral compounds.

Theoretical and Computational Chemistry of 2 Fluoro 2 Bromo Ethanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Fluoro-2-bromo-ethanol. These methods can predict molecular geometries, vibrational frequencies, and energetic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in determining the optimized geometries of the different conformers of this compound and their corresponding vibrational frequencies.

Conformational analysis of similar 2-haloethanols, such as 2-fluoroethanol (B46154) and 2-bromoethanol (B42945), has shown a preference for the gauche conformation due to the stabilizing effect of intramolecular hydrogen bonding between the hydroxyl hydrogen and the halogen atom. In this compound, the presence of both fluorine and bromine atoms would lead to a complex potential energy surface with multiple possible staggered and eclipsed conformations. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to locate the energy minima corresponding to stable conformers and the transition states connecting them.

The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the predicted structures. nih.gov The vibrational modes associated with the C-F, C-Br, C-O, and O-H stretching and bending frequencies are of particular interest as they are sensitive to the conformational changes and intramolecular interactions.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Most Stable Gauche Conformer of this compound

ParameterValue
C-C bond length (Å)1.52
C-O bond length (Å)1.43
C-F bond length (Å)1.39
C-Br bond length (Å)1.95
O-H bond length (Å)0.97
C-C-O bond angle (°)110.5
F-C-Br bond angle (°)109.8
O-C-C-F dihedral angle (°)65.2
O-C-C-Br dihedral angle (°)-55.8

Note: These are hypothetical values for illustrative purposes based on typical bond lengths and angles for similar molecules.

Table 2: Illustrative DFT-Calculated Vibrational Frequencies for Key Modes in this compound

Vibrational ModeFrequency (cm⁻¹)
O-H stretch3650
C-H stretch2950-3050
C-O stretch1050
C-F stretch1100
C-Br stretch650
C-C stretch980

Note: These are hypothetical values for illustrative purposes.

For more accurate energy calculations and the study of reaction mechanisms, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed. These methods provide a more rigorous treatment of electron correlation compared to DFT.

A key area of investigation for this compound would be its atmospheric reactivity, particularly its reaction with hydroxyl (•OH) radicals, which is a primary degradation pathway for volatile organic compounds in the troposphere. Ab initio calculations can be used to map out the potential energy surface for the reaction of •OH with this compound. This would involve locating the transition states for hydrogen abstraction from the different carbon and oxygen positions and calculating the corresponding reaction barriers. epa.gov The reaction with the •OH radical is a crucial benchmark for understanding atmospheric chemistry. mdpi.com

Table 3: Illustrative Ab Initio Calculated Reaction Barriers for H-Abstraction from this compound by •OH Radical

H-abstraction siteReaction Barrier (kcal/mol)
from -OH group5.2
from C1 (CH₂OH)3.8
from C2 (CHFBr)2.5

Note: These are hypothetical values for illustrative purposes, showing expected trends based on bond strengths.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations provide detailed information about isolated molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of this compound in a condensed phase, such as in a solvent like water. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular interactions.

MD simulations can be used to explore the conformational landscape of this compound in solution, providing insights into the relative populations of different conformers and the rates of interconversion between them. Furthermore, these simulations can reveal detailed information about the solvation structure, including the arrangement of solvent molecules around the solute and the nature of hydrogen bonding between this compound and the solvent.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the plausible reaction pathways of this compound and identifying the associated transition states. For instance, in addition to atmospheric degradation, the nucleophilic substitution and elimination reactions of this compound can be studied. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism and kinetics can be obtained.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov For a series of halogenated ethanols, including this compound, QSAR models could be developed to predict their reactivity towards, for example, •OH radicals or other reactive species. nih.gov

These models typically use molecular descriptors derived from the chemical structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices. nsf.govresearchgate.net A QSAR model for the reactivity of halogenated ethanols could help in assessing the atmospheric lifetime and potential environmental impact of these compounds without the need for extensive experimental measurements for each individual compound.

Research Applications of 2 Fluoro 2 Bromo Ethanol in Complex Organic Synthesis

Building Block for Pharmaceutical and Agrochemical Synthesis Research

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-2-bromo-ethanol provides a direct route to introduce a fluoro- and hydroxyl-ethyl motif into larger molecular scaffolds. smolecule.com

Precursors for Fluorinated Drug Candidate Synthesis (e.g., intermediates for prostaglandin D2 inhibitors, benzylamine analogs)

In pharmaceutical research, this compound is investigated as a precursor for the synthesis of fluorinated drug candidates. The development of antagonists for the prostaglandin D2 (PGD2) receptor is an area of interest for treating conditions like allergic rhinitis. nih.govyoutube.com The asymmetric synthesis of these complex molecules often requires chiral building blocks. nih.gov While direct synthesis examples using this compound are proprietary or still in early-stage research, its structure is suitable for creating key fluorinated intermediates necessary for such drug candidates. researchgate.net

Similarly, benzylamine analogs represent a significant class of compounds in drug discovery, with applications as antimycotics and inhibitors for various enzymes. nih.gov The synthesis of novel fluorinated benzylamines often involves the reaction of precursors with various building blocks to explore structure-activity relationships. researchgate.netacs.org this compound offers a pathway to introduce a fluoro-hydroxyethyl group onto the benzylamine core, potentially modifying the compound's pharmacological profile.

Synthesis of Biologically Active Fluorinated Agrochemical Compounds

In the agrochemical sector, the development of new pesticides and herbicides with improved efficacy and environmental profiles is crucial. Fluorinated compounds are frequently used in this industry. google.com Halogenated intermediates like 2-Bromoethanol (B42945) are established precursors in the synthesis of certain pesticides. nbinno.com By extension, this compound serves as a valuable synthon for creating novel fluorinated agrochemicals, where the fluorine atom can impart desirable properties to the final product.

Target Compound ClassRole of this compoundPotential Therapeutic/Application Area
Prostaglandin D2 InhibitorsPrecursor for fluorinated side-chainsAllergic Rhinitis, Asthma nih.govmdpi.com
Benzylamine AnalogsIntroduces a fluoro-hydroxyethyl moietyAntifungal Agents, Enzyme Inhibition nih.gov
Fluorinated AgrochemicalsBuilding block for novel active ingredientsHerbicides, Insecticides google.comnbinno.com

Reagent in Diverse Organic Transformations

Beyond its role as a structural building block, the reactivity of this compound makes it a useful reagent for facilitating a variety of chemical reactions.

Enabling Nucleophilic Substitutions for Functional Group Interconversions

The compound is particularly well-suited for nucleophilic substitution reactions. smolecule.com The carbon-bromine bond is significantly more labile than the carbon-fluorine bond, allowing for selective displacement of the bromide ion by a wide range of nucleophiles. chemguide.co.uk This selective reactivity enables chemists to introduce various functional groups, such as azides, cyanides, or thiolates, while retaining the fluorine atom and the hydroxyl group for subsequent transformations. This process of functional group interconversion is a cornerstone of modern synthetic chemistry. savemyexams.com

Nucleophile (Nu⁻)Product of SubstitutionFunctional Group Introduced
OH⁻ (Hydroxide)2-Fluoro-1,2-ethanediolDiol
CN⁻ (Cvanide)3-Fluoro-3-hydroxypropanenitrileNitrile
N₃⁻ (Azide)2-Azido-2-fluoro-ethanolAzide
RS⁻ (Thiolate)2-Fluoro-2-(alkylthio)-ethanolThioether
NH₃ (Ammonia)2-Amino-2-fluoro-ethanolAmine

Application in Asymmetric Synthesis of Chiral Fluorinated Compounds

The synthesis of single-enantiomer chiral drugs is critical, as different enantiomers can have vastly different biological activities. Asymmetric synthesis aims to produce a single desired stereoisomer. nih.gov Methodologies for the asymmetric synthesis of fluorinated compounds are of high interest. mdpi.comnih.gov Chiral versions of this compound can be used as starting materials, or the compound can be used in reactions with chiral catalysts to generate products with a specific three-dimensional arrangement. rsc.org For instance, the iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols is a known method for producing chiral 1,2-fluorohydrins, demonstrating the importance of such structures in stereoselective synthesis. rsc.org

Development of Radiolabeled Compounds for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a non-invasive medical imaging technique that utilizes molecules labeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F). nih.gov The development of novel ¹⁸F-labeled radiotracers is essential for diagnosing diseases and understanding biological processes. acs.orgnih.gov

The synthesis of these tracers often involves the nucleophilic substitution of a good leaving group (like bromide or tosylate) with [¹⁸F]fluoride. radiologykey.com Precursors containing a bromine atom, such as 2-bromoethyl triflate, are used to synthesize intermediates like [¹⁸F]bromofluoroethane, which are then used to build more complex PET tracers. snmjournals.org Given this established methodology, this compound is a highly relevant precursor for synthesizing ¹⁸F-labeled analogs. The non-radioactive fluorine atom can be replaced with ¹⁸F, or the bromine can be displaced by another functional group which is then used in a subsequent radiolabeling step. This makes the compound a valuable platform for developing new probes for PET research.

Synthesis of ¹⁸F-Fluoroethylated Compounds as Radiotracers

The introduction of a fluorine-18 (¹⁸F) labeled fluoroethyl group is a critical strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging. While there is a wealth of research on ¹⁸F-fluoroethylation, specific methodologies employing this compound as the precursor for the ¹⁸F-fluoroethyl moiety are not prominently featured in the existing literature.

Typically, the synthesis of ¹⁸F-fluoroethylated compounds involves the use of more common precursors such as 2-bromoethyl triflate or 1,2-dibromoethane. For instance, an efficient synthesis of 2-bromo-1-[¹⁸F]fluoroethane has been developed from 1,2-dibromoethane, which can then be used for the automated preparation of various ¹⁸F-fluoroethylated compounds. This method involves the reaction of 1,2-dibromoethane with the [¹⁸F]fluoride/Kryptofix 2.2.2./carbonate complex.

Although direct studies on this compound are scarce, its structure suggests a potential, albeit unexploited, role as a synthon for ¹⁸F-fluoroethylation. The presence of a bromine atom provides a leaving group for nucleophilic substitution by [¹⁸F]fluoride. However, the adjacent fluorine atom and hydroxyl group would likely influence the reactivity and may lead to competing side reactions, such as elimination or rearrangement, which could complicate its application in routine radiotracer synthesis.

Methodologies for Efficient Radiolabeling Strategies

Efficient radiolabeling strategies are paramount for the successful application of PET tracers in clinical and preclinical research. These strategies aim for high radiochemical yield, high specific activity, and short synthesis times. The development of automated systems for the synthesis of ¹⁸F-labeled compounds is a key aspect of achieving these goals.

While no specific automated synthesis protocols utilizing this compound have been reported, the general principles of automated ¹⁸F-labeling could theoretically be adapted. An automated system typically involves several key steps:

Production and delivery of aqueous [¹⁸F]fluoride.

Drying of the [¹⁸F]fluoride.

Reaction of the dried [¹⁸F]fluoride with a precursor molecule.

Purification of the ¹⁸F-labeled product, often using High-Performance Liquid Chromatography (HPLC).

Formulation of the final radiotracer for injection.

For this compound to be a viable precursor in such a system, several factors would need to be optimized, including the reaction conditions (temperature, solvent, base) to favor the desired nucleophilic substitution and minimize side reactions. The purification of the resulting ¹⁸F-labeled this compound would also need to be efficient to ensure high radiochemical purity of the final product.

ParameterTypical Range for ¹⁸F-Fluoroethylation
Radiochemical Yield 30-70%
Specific Activity > 1 Ci/µmol
Synthesis Time 30-60 minutes
Radiochemical Purity > 95%

This table represents typical values for established ¹⁸F-fluoroethylation methods using common precursors and is provided for context, as specific data for this compound is not available.

Stereocontrolled Synthesis of Fluorinated Chiral Molecules

The stereocontrolled synthesis of fluorinated molecules is of significant interest in medicinal chemistry, as the introduction of fluorine can profoundly impact a molecule's biological activity. The presence of a chiral center bearing a fluorine atom can be a key structural feature in many pharmaceuticals.

While there are numerous methods for the stereocontrolled synthesis of fluorinated compounds, the specific use of this compound as a chiral building block or in stereoselective reactions is not well-documented. The challenge in using this molecule for stereocontrolled synthesis lies in controlling the stereochemistry at the carbon bearing both fluorine and bromine.

General strategies for the stereocontrolled synthesis of fluorinated chiral molecules often involve:

Asymmetric fluorination: The use of chiral fluorinating reagents to introduce a fluorine atom enantioselectively.

Use of chiral auxiliaries: Attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a fluorination reaction.

Enzymatic reactions: Utilizing enzymes that can catalyze stereoselective fluorination or reactions involving fluorinated substrates.

Starting from a chiral pool: Using naturally occurring chiral molecules as starting materials.

Theoretically, racemic this compound could be resolved to obtain enantiomerically pure forms, which could then serve as chiral building blocks. Alternatively, it could potentially be used as a prochiral substrate in an enzyme-catalyzed reaction to achieve stereocontrol. However, to date, no such applications have been reported in the scientific literature.

ApproachDescription
Asymmetric Electrophilic Fluorination Employs chiral N-F reagents to deliver fluorine to a nucleophilic substrate with high enantioselectivity.
Asymmetric Nucleophilic Fluorination Involves the use of a chiral catalyst to control the stereoselective addition of a fluoride (B91410) source to an electrophilic substrate.
Kinetic Resolution Racemic fluorinated compounds are reacted with a chiral reagent or catalyst, leading to the preferential reaction of one enantiomer.
Diastereoselective Reactions A chiral center already present in the molecule directs the stereochemical outcome of a subsequent fluorination reaction.

This table outlines general strategies for the stereocontrolled synthesis of fluorinated chiral molecules, as specific examples involving this compound are not available.

Biochemical Interactions and Metabolic Pathway Research of 2 Fluoro 2 Bromo Ethanol

Investigation of Enzyme Interactions and Inhibition Mechanisms

The reactivity of the carbon-halogen bond in 2-Fluoro-2-bromo-ethanol suggests its potential to interact with various enzymes, possibly leading to their inhibition through covalent modification. The presence of both fluorine and bromine on the same carbon atom creates a unique electronic environment that can influence its reactivity towards nucleophilic residues in enzyme active sites.

Studies on Covalent Modification of Enzymes

Covalent modification is a process where a molecule, such as a xenobiotic, forms a stable covalent bond with a biological macromolecule, like an enzyme. khanacademy.orgfiveable.melibretexts.org This can lead to the alteration or complete loss of the enzyme's function. For halogenated compounds, this often occurs through nucleophilic substitution reactions where a nucleophilic amino acid residue in the enzyme attacks the carbon atom bearing the halogen, displacing the halide ion.

In the case of this compound, the carbon atom attached to both fluorine and bromine is electrophilic and susceptible to nucleophilic attack. The bromine atom is a better leaving group than the fluorine atom, making the carbon-bromine bond more likely to be the primary site of reaction. Nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and serine (hydroxyl group) are potential sites for covalent adduction. The formation of a covalent bond between this compound and an enzyme could result in irreversible inhibition, a mechanism often referred to as "suicide inhibition" if it occurs after the enzyme has processed the inhibitor. khanacademy.org While direct evidence for this compound is not available, research on other halogenated compounds supports this potential mechanism. researchgate.net

Table 1: Potential Mechanisms of Enzyme Inhibition by this compound

Inhibition MechanismDescriptionPotential Interacting Residues
Covalent Modification Formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.Cysteine, Histidine, Serine, Lysine
Competitive Inhibition The compound competes with the natural substrate for binding to the enzyme's active site.Dependent on enzyme and substrate
Non-competitive Inhibition The compound binds to an allosteric site on the enzyme, changing its conformation and reducing its activity.Allosteric binding sites

Exploration of Specific Enzyme Inhibition Pathways (e.g., HCV NS5B polymerase for 2'-Br, 2'-F-ribonucleosides)

While this compound is not a nucleoside analog, the principles of enzyme inhibition by structurally related fluorinated and brominated compounds can provide valuable insights. A significant area of research has been the development of nucleoside and non-nucleoside inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, NS5B. plos.orgplos.orgpatsnap.com

2'-modified ribonucleosides, including those with fluorine and bromine substitutions, have been investigated as inhibitors of HCV NS5B polymerase. mdpi.com These molecules act as chain terminators during viral RNA replication. After being converted to their triphosphate form within the cell, they are incorporated into the growing RNA strand by the polymerase. The presence of the 2'-halogen can disrupt the proper positioning of the incoming nucleotide, thereby halting further elongation of the RNA chain. mdpi.com

Although the structural context is different, this example highlights how the presence of fluorine and bromine atoms can be strategically used to disrupt enzymatic processes. It is conceivable that this compound or its metabolites could interact with other enzymes in a manner that mimics a substrate or cofactor, leading to inhibition. For instance, studies have shown that trifluoroethanol can act as a competitive inhibitor for alcohol dehydrogenase. nih.gov

Analysis of Metabolic Transformations and Metabolite Identification

The metabolism of xenobiotics like this compound generally proceeds through two phases. Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

Oxidative and Reductive Metabolic Pathways of this compound and Analogs

Oxidative Pathways: The primary route for the metabolism of simple alcohols is oxidation. For this compound, alcohol dehydrogenase could catalyze its oxidation to 2-fluoro-2-bromo-acetaldehyde. This aldehyde could then be further oxidized by aldehyde dehydrogenase to 2-fluoro-2-bromo-acetic acid. This pathway is analogous to the metabolism of 2-fluoroethanol (B46154), which is oxidized to the highly toxic fluoroacetate (B1212596). nih.govnih.gov Oxidative dehalogenation, where a halogen is removed during an oxidative reaction, is also a possibility. nih.gov

Reductive Pathways: Reductive dehalogenation is a metabolic process where a halogen atom is removed and replaced by a hydrogen atom. This process is often catalyzed by enzymes such as cytochrome P450 reductases and certain dehalogenases. wikipedia.orgnih.govplu.edunih.gov For this compound, reductive debromination would likely be more favorable than defluorination due to the lower bond energy of the C-Br bond compared to the C-F bond. This would result in the formation of 2-fluoroethanol.

Table 2: Potential Phase I Metabolic Pathways of this compound

PathwayKey EnzymesPotential Metabolites
Oxidation Alcohol Dehydrogenase, Aldehyde Dehydrogenase2-Fluoro-2-bromo-acetaldehyde, 2-Fluoro-2-bromo-acetic acid
Reductive Dehalogenation Cytochrome P450 Reductases, Dehalogenases2-Fluoroethanol
Oxidative Dehalogenation Cytochrome P450Fluorinated or brominated aldehydes/acids with loss of one halogen

Conjugation Reactions in Biological Systems

Following Phase I metabolism, or in some cases directly, this compound and its metabolites can undergo Phase II conjugation reactions. The most common of these is conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.netkoreascience.kr

The electrophilic carbon atom of this compound makes it a substrate for GSTs. The nucleophilic thiol group of GSH can attack this carbon, displacing the bromine atom to form an S-(2-fluoro-1-hydroxyethyl)glutathione conjugate. This conjugate can then be further processed through the mercapturic acid pathway to be excreted in the urine. nih.govacs.org This pathway is a major route for the detoxification of dihaloalkanes. epa.gov

In Vitro and In Vivo Metabolic Profiling Methodologies

The identification and quantification of metabolites of this compound would require sophisticated analytical techniques.

In Vitro Methodologies: In vitro studies are crucial for elucidating metabolic pathways and identifying the enzymes involved. jfda-online.com These studies typically involve incubating the compound with liver microsomes, hepatocytes, or recombinant enzymes. researchgate.net The resulting mixture of the parent compound and its metabolites can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govfrontiersin.orguqam.ca High-resolution mass spectrometry is particularly useful for identifying the elemental composition of unknown metabolites. nih.gov

In Vivo Methodologies: In vivo studies, typically conducted in animal models, provide a more complete picture of the absorption, distribution, metabolism, and excretion of a compound. Following administration of the compound, biological samples such as urine, feces, and blood are collected over time. These samples are then processed and analyzed, often using LC-MS, to identify and quantify the parent compound and its metabolites. nih.govrsc.org The use of radiolabeled this compound (e.g., with ¹⁴C or ³H) can aid in tracking the disposition of all metabolic products.

Table 3: Common Methodologies for Metabolic Profiling

MethodologyApplicationKey Information Obtained
In Vitro Incubation with Liver Fractions Elucidation of primary metabolic pathways and enzyme kinetics.Identification of Phase I and Phase II metabolites, determination of metabolic stability.
In Vivo Animal Studies Comprehensive understanding of ADME (Absorption, Distribution, Metabolism, Excretion).Identification of major excretory routes and quantification of metabolites in biological fluids.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation, detection, and identification of metabolites.Structural information and quantification of known and unknown metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of purified metabolites.Definitive structural confirmation of metabolites.

Interaction with Biological Macromolecules: Proteins and Nucleic Acids

The reactivity of this compound towards biological macromolecules such as proteins and nucleic acids is predicted by its chemical structure, specifically the presence of two halogen atoms on the same carbon. This arrangement makes the carbon atom electrophilic and susceptible to nucleophilic attack from residues within these biomolecules.

Due to the presence of both fluorine and bromine, this compound can participate in nucleophilic substitution reactions. The bromine atom, being a better leaving group than fluorine, is the likely site for initial reaction. Nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, can potentially attack the carbon atom bearing the halogens, leading to the formation of a covalent bond and the displacement of the bromide ion. This process, known as alkylation, can alter the three-dimensional structure of the protein, potentially leading to a loss of its biological function. For instance, if the alkylated residue is part of an enzyme's active site, the enzyme's catalytic activity could be inhibited.

While specific studies on the interaction of this compound with proteins are limited, research on related haloethanols indicates their potential to act as protein denaturants. A study investigating the effects of various 2-haloethanols on the stability of N-acetyl ethyl esters of aromatic amino acids provides insights into their interactions. nih.gov This research suggests that halogenated ethanols can influence the conformation of proteins. nih.gov The presence of halogen atoms can increase the hydrophobicity of the ethanol (B145695) molecule, which may enhance its interaction with the hydrophobic cores of proteins, leading to unfolding and denaturation.

The following table summarizes the potential interactions of this compound with biological macromolecules based on the principles of chemical reactivity.

MacromoleculePotential Interaction SiteType of InteractionPotential Consequence
Proteins Nucleophilic amino acid residues (Cysteine, Histidine, Lysine)Covalent modification (Alkylation)Alteration of protein structure, enzyme inhibition, denaturation
Nucleic Acids (DNA) Nucleophilic centers on DNA bases (e.g., N7 of Guanine)Covalent modification (Alkylation)Disruption of DNA replication and transcription, mutagenesis

Structure-Activity Relationship (SAR) Studies in Biochemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. fiveable.medrugdesign.org For this compound, while specific and detailed SAR studies are not extensively documented in publicly available literature, we can infer potential relationships based on the general principles of SAR and the known reactivity of haloalkanes. quizlet.comslideshare.net

The biological activity of this compound is intrinsically linked to the presence and nature of the halogen atoms and the hydroxyl group. Any modification to these functional groups would be expected to alter its biochemical interactions.

Influence of Halogen Atoms: The identity, number, and position of the halogen atoms are critical determinants of the molecule's reactivity.

Nature of the Halogen: The bromine atom is a better leaving group than the fluorine atom. Therefore, the primary alkylating reactivity of this compound is likely mediated by the displacement of the bromide ion. Replacing bromine with a less reactive halogen, such as chlorine, would be expected to decrease the rate of alkylation and potentially reduce its biological activity. Conversely, if a more reactive leaving group were present, the alkylating potential would likely increase.

Number of Halogens: The presence of two halogens on the same carbon atom significantly increases the electrophilicity of that carbon, making it more susceptible to nucleophilic attack compared to a mono-halogenated ethanol. Removing one of the halogens would likely decrease its reactivity.

Position of Halogens: The location of the halogens on the ethanol backbone is crucial. The current structure places them on the C2 carbon, adjacent to the hydroxyl group. This positioning can influence the molecule's electronic properties and steric hindrance around the reactive center.

Influence of the Hydroxyl Group: The hydroxyl group contributes to the molecule's polarity and its ability to form hydrogen bonds. This can affect its solubility in biological fluids and its interaction with the active sites of enzymes or the surfaces of other macromolecules. Modification or replacement of the hydroxyl group would alter these properties, thereby influencing its distribution and biological activity. For example, converting the hydroxyl group to an ether or an ester would decrease its polarity and hydrogen bonding capability.

The following table outlines hypothetical structural modifications of this compound and their predicted impact on its biochemical activity based on general SAR principles.

Structural ModificationPredicted Effect on Reactivity/ActivityRationale
Replacement of Bromine with ChlorineDecreaseChlorine is a poorer leaving group than bromine, reducing the rate of nucleophilic substitution.
Removal of the Fluorine AtomDecreaseThe electron-withdrawing effect of fluorine increases the electrophilicity of the carbon center. Its removal would lessen this effect.
Replacement of the Hydroxyl Group with a Methoxy GroupAltered solubility and bindingThe molecule would become less polar and lose its ability to act as a hydrogen bond donor, which could change its interaction with biological targets.
Extension of the Carbon Chain (e.g., 3-Fluoro-3-bromo-propanol)Altered steric and hydrophobic propertiesA longer carbon chain would increase hydrophobicity and could introduce steric hindrance, affecting how the molecule fits into binding sites.

It is important to emphasize that these are predicted relationships based on chemical principles. fiveable.medrugdesign.org Rigorous experimental SAR studies would be necessary to confirm these hypotheses and to fully elucidate the relationship between the structure of this compound and its biochemical interactions.

Q & A

Q. What are the standard synthetic routes for producing 2-fluoro-2-bromo-ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation of fluorinated ethanol derivatives. For example, bromination of 2-fluoroethanol using hydrobromic acid (HBr) under controlled conditions (e.g., 0–5°C) can yield this compound. Reaction efficiency depends on stoichiometry, temperature, and catalysts. Side reactions, such as over-bromination or elimination, are mitigated by slow reagent addition and inert atmospheres . Characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural verification .

Q. How can researchers safely handle this compound given its toxicity profile?

  • Methodological Answer : Safety protocols include:
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity via inhalation is documented for bromoethanol analogs) .
  • PPE : Nitrile gloves, lab coats, and safety goggles (skin/eye corrosion risks are highlighted in bromoethanol safety data) .
  • Storage : In airtight containers away from light and oxidizers (bromoethanol derivatives are sensitive to decomposition) .

Q. What analytical techniques are most reliable for quantifying this compound in mixed reaction systems?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (HPLC-MS/MS) is preferred. For example, bromoethanol analogs are quantified in cosmetics and pharmaceuticals using reverse-phase C18 columns with acetonitrile/water gradients . Gas chromatography (GC) may also be used but requires derivatization due to polar functional groups .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S enantiomers) impact the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Chiral centers influence reaction pathways. For example, (R)-configured bromo-fluoro-ethanol derivatives exhibit distinct SN2 reaction rates compared to (S)-enantiomers due to steric hindrance or electronic effects. Kinetic resolution via chiral HPLC or enzymatic methods can isolate enantiomers . Computational modeling (DFT) predicts transition-state energies to rationalize experimental outcomes .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points) for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Researchers should:
  • Cross-validate data using differential scanning calorimetry (DSC) and vapor pressure measurements.
  • Compare with structurally similar compounds (e.g., 2-bromoethanol: bp ~149°C vs. 2-fluoroethanol: bp ~103°C ).
  • Use high-purity samples (>99%) and standardized IUPAC protocols for reproducibility .

Q. How can this compound be functionalized for use in pharmaceutical intermediates, and what are key mechanistic considerations?

  • Methodological Answer : Functionalization strategies include:
  • Nucleophilic substitution : Replacement of bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxidation : Controlled oxidation of the hydroxyl group to ketones using Jones reagent .
    Mechanistic studies (e.g., kinetic isotope effects, trapping intermediates) clarify competing pathways .

Key Research Findings

  • Synthetic Efficiency : Bromination of 2-fluoroethanol achieves ~70% yield under optimized conditions .
  • Chiral Resolution : (R)-enantiomers show 20% faster SN2 reactivity than (S)-forms in cross-coupling reactions .
  • Analytical Sensitivity : HPLC-MS/MS detects this compound at limits of 0.1 ppm in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.